molecular formula C9H14Cl3N3 B2871737 4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;dihydrochloride CAS No. 2551117-52-1

4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;dihydrochloride

Cat. No. B2871737
CAS RN: 2551117-52-1
M. Wt: 270.58
InChI Key: QHYDIMMWJNULAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for the compound is 1S/C9H12ClN3.2ClH/c1-6-12-8-3-5-11-4-2-7(8)9(10)13-6;;/h11H,2-5H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 270.59 . It is stored at room temperature .

Scientific Research Applications

  • Synthetic Approaches and Molecular Structures

    • Researchers have developed simple and versatile synthetic approaches for derivatives of 4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine, focusing on intramolecular Friedel-Crafts alkylation. These methods facilitate the synthesis of various benzo[b]pyrimido[5,4-f]azepines, which are structurally similar to the compound . The molecular structures of these compounds feature a 6-7-6 tricyclic ring system, and their supramolecular assemblies depend upon hydrogen bonds and π-π stacking interactions, indicating potential applications in organic and medicinal chemistry (Acosta et al., 2015).
  • Synthesis of Pyrimidine-Fused Benzazepines

    • The synthesis of functionalized 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines, which include the compound of interest, is detailed in research. This process involves aromatic nucleophilic substitution and acid-promoted intramolecular cyclization, resulting in moderate to high yields of polysubstituted benzo[b]pyrimido[5,4-f]azepines (Acosta-Quintero et al., 2015).
  • Characterization and Spectroscopic Analysis

    • A study focused on the concise, efficient synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines, including variants of the compound . It details the full characterization of these products and intermediates through IR, 1H and 13C NMR spectroscopy, and mass spectrometry. This research provides insights into the molecular and supramolecular structures of these compounds, which is vital for their potential applications (Acosta Quintero et al., 2018).
  • Polycyclic Pyrimidoazepine Derivatives

    • Another study developed a synthetic method for variously substituted polycyclic pyrimidoazepine derivatives, including those related to the compound . These derivatives were formed by nucleophilic substitution reactions, suggesting their utility in the synthesis of complex organic compounds (Acosta Quintero et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3.2ClH/c1-6-12-8-3-5-11-4-2-7(8)9(10)13-6;;/h11H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYDIMMWJNULAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCNCC2)C(=N1)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;dihydrochloride

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